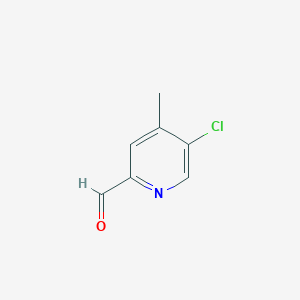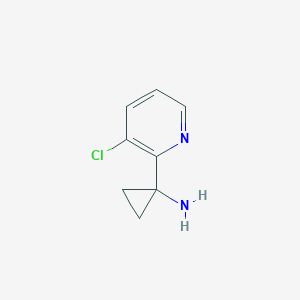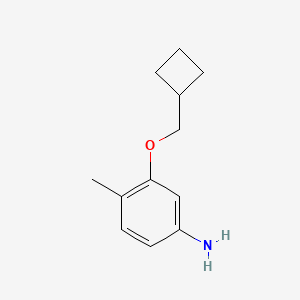
3-(Cyclobutylmethoxy)-4-methylaniline
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details of the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique
Synthetic Routes and Drug Impurity Identification
A study by Gazvoda et al. (2018) presents a synthetic route that, while not directly involving 3-(Cyclobutylmethoxy)-4-methylaniline, showcases the methodology applicable to related compounds. This research outlines the synthesis of 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, highlighting challenges and solutions in the synthesis process, which could be relevant for synthesizing or studying compounds like 3-(Cyclobutylmethoxy)-4-methylaniline (Gazvoda et al., 2018).
Oxidative N-dealkylation and Cyclopropylamines
Research on the oxidative N-dealkylation of N-cyclopropyl-N-methylaniline by horseradish peroxidase provides insight into the chemical behavior of cyclopropylamines, which could be extrapolated to understand reactions involving 3-(Cyclobutylmethoxy)-4-methylaniline derivatives. This study offers valuable data on the fate of the cyclopropyl group upon N-dealkylation (Shaffer, Morton, & Hanzlik, 2001).
Antibacterial Activity of Aniline Derivatives
Zhi et al. (2005) synthesized numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils, demonstrating their capacity to inhibit bacterial DNA polymerase IIIC and showing potent antibacterial activity. This suggests that derivatives of 3-(Cyclobutylmethoxy)-4-methylaniline could potentially be explored for antibacterial applications (Zhi et al., 2005).
Catalytic Asymmetric Hydroaminoalkylation
Research by Reznichenko et al. (2011) on the catalytic asymmetric hydroaminoalkylation using 3,3′-silylated binaphtholate tantalum and niobium complexes with N-methylaniline derivatives highlights the potential for catalyst development in organic synthesis, which could extend to compounds like 3-(Cyclobutylmethoxy)-4-methylaniline (Reznichenko et al., 2011).
Cytotoxicity Against Carcinoma Cells
A study on the cytotoxicity of N-maleanilinic acid derivatives against carcinoma cells by Zayed et al. (2019) shows the potential medical applications of aniline derivatives in cancer treatment, suggesting avenues for research into the effects of 3-(Cyclobutylmethoxy)-4-methylaniline and similar compounds (Zayed, El-desawy, & Eladly, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclobutylmethoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-11(13)7-12(9)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMPEXKRNQFDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethoxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



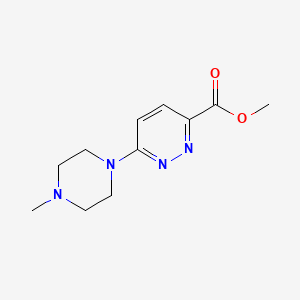
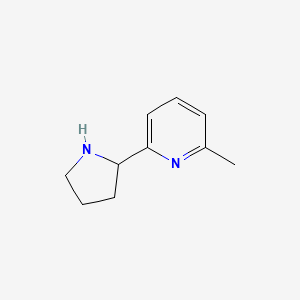

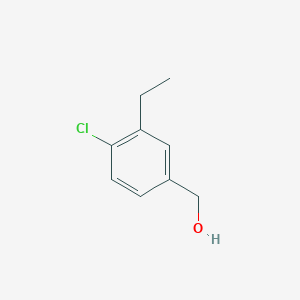
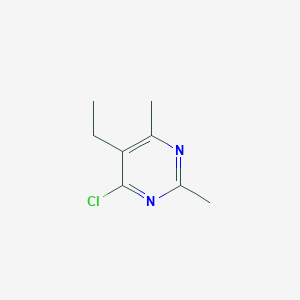
![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)


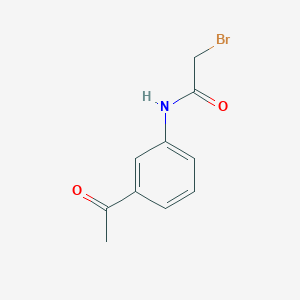
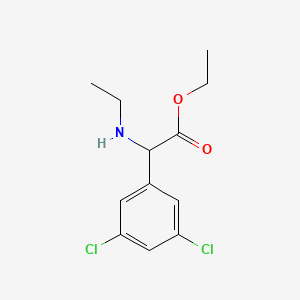
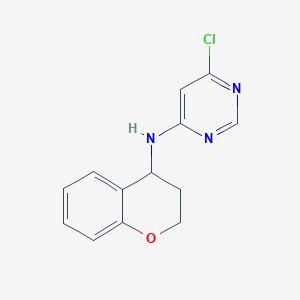
![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
